molecular formula C8H14N4OS B6423334 N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 24706-67-0

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No. B6423334
CAS RN: 24706-67-0
M. Wt: 214.29 g/mol
InChI Key: PTXZAKDWPVBNLX-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide (MPA) is a potent, selective and non-competitive inhibitor of the enzyme acetylcholinesterase (AChE). It is a member of the family of triazole sulfonamides, which are known for their ability to inhibit AChE. MPA has been used extensively for the study of AChE and its role in various biochemical processes. It is also used in the development of new drugs for the treatment of Alzheimer’s disease and other neurodegenerative disorders.

Mechanism of Action

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a non-competitive inhibitor of AChE, meaning that it binds to the active site of the enzyme and prevents the enzyme from catalyzing the hydrolysis of acetylcholine. This inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in an increased level of neurotransmission.
Biochemical and Physiological Effects
The inhibition of AChE by N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the synaptic cleft, resulting in increased neurotransmission and increased levels of learning and memory. Additionally, it has been shown to increase the levels of glutamate in the brain, resulting in increased levels of excitatory neurotransmission. Finally, it has been shown to reduce the levels of amyloid-beta in the brain, which is associated with the development of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide in laboratory experiments has several advantages. It is a potent and selective inhibitor of AChE, meaning that it can be used to study the effects of AChE inhibition in a very specific manner. Additionally, it is relatively easy to synthesize, making it an ideal tool for laboratory experiments. On the other hand, the use of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide in laboratory experiments also has some limitations. It is a non-competitive inhibitor, meaning that it can only be used to study the effects of AChE inhibition in a non-competitive manner. Additionally, it is relatively unstable, meaning that it must be stored and handled carefully in order to ensure that it remains active.

Future Directions

1. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on other enzymes, such as monoamine oxidase (MAO).
2. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on neuronal plasticity and synaptogenesis.
3. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for other neurodegenerative disorders, such as Parkinson’s disease.
4. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on cognitive function in healthy individuals.
5. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of Alzheimer’s disease in animal models.
6. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the expression of genes involved in synaptic plasticity.
7. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for depression and anxiety.
8. Studying the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of addiction.
9. Investigating the effects of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide on the development of other neurological disorders, such as autism.
10. Exploring the potential of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide as a treatment for age-related cognitive decline.

Synthesis Methods

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is synthesized by the reaction of 2-methylpropylsulfonyl chloride and 4H-1,2,4-triazol-3-ylsulfanylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of approximately 70°C. The reaction is complete in approximately 1 hour and the product is isolated by filtration. The yield of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is approximately 80%.

Scientific Research Applications

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been used extensively in biochemical and physiological research. It has been used to study the mechanism of action of AChE, as well as its role in various biochemical processes. It has also been used to study the effects of AChE inhibition on neurotransmission, as well as the effects of AChE inhibition on learning and memory. Additionally, N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has been used to study the effects of AChE inhibition on the development of Alzheimer’s disease.

properties

IUPAC Name

N-(2-methylpropyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-6(2)3-9-7(13)4-14-8-10-5-11-12-8/h5-6H,3-4H2,1-2H3,(H,9,13)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXZAKDWPVBNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

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